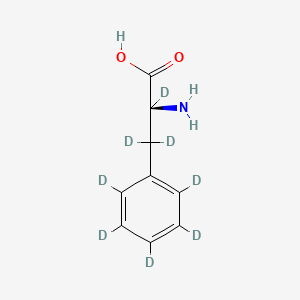
Cellotrionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cellotrionic acid is a compound derived from the oxidative cleavage of cellulose by lytic polysaccharide monooxygenases (LPMOs). It is a type of aldonic acid, specifically formed from cellotriose, a trisaccharide composed of three glucose units. This compound is of significant interest due to its role in the degradation of cellulose, a major component of plant biomass .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellotrionic acid can be synthesized through the enzymatic action of LPMOs on cellotriose. The reaction typically involves the use of copper-dependent LPMOs, which catalyze the oxidative cleavage of the glycosidic bonds in cellulose. The reaction conditions often include a source of oxygen, an electron donor, and a suitable buffer to maintain the pH .
Industrial Production Methods: Industrial production of this compound involves the use of microbial fermentation processes. Fungi such as Neurospora crassa secrete LPMOs that can oxidatively cleave cellulose to produce this compound. The fermentation process is optimized to maximize the yield of this compound by controlling factors such as temperature, pH, and nutrient availability .
Chemical Reactions Analysis
Types of Reactions: Cellotrionic acid primarily undergoes oxidation and hydrolysis reactions. The oxidation reactions are catalyzed by LPMOs, which convert cellotriose into this compound. Hydrolysis reactions can further break down this compound into glucose and gluconic acid .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include copper ions (as a cofactor for LPMOs), oxygen, and electron donors such as ascorbic acid. The reaction conditions typically involve a pH range of 5.0 to 7.8 and temperatures around 40°C .
Major Products Formed: The major products formed from the reactions involving this compound include glucose and gluconic acid. These products result from the hydrolysis of this compound by enzymes such as β-glucosidases .
Scientific Research Applications
Cellotrionic acid has several scientific research applications, particularly in the fields of chemistry, biology, and industrial biotechnology. In chemistry, it is used as a model compound to study the oxidative cleavage of cellulose. In biology, it is used to investigate the metabolic pathways of aldonic acids in microorganisms. In industrial biotechnology, this compound is explored for its potential in the production of biofuels and biochemicals from lignocellulosic biomass .
Mechanism of Action
The mechanism of action of cellotrionic acid involves its formation through the oxidative cleavage of cellulose by LPMOs. These enzymes use copper ions as cofactors to catalyze the oxidation of the glycosidic bonds in cellulose, resulting in the formation of this compound. The molecular targets of this reaction are the glycosidic bonds in cellulose, and the pathways involved include the electron transfer from the electron donor to the copper center of the LPMO .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cellotrionic acid include cellobionic acid and cellobiose. These compounds are also derived from the oxidative cleavage of cellulose by LPMOs and share similar chemical structures and properties .
Uniqueness: What sets this compound apart from similar compounds is its specific formation from cellotriose, a trisaccharide, whereas cellobionic acid is formed from cellobiose, a disaccharide. This difference in the number of glucose units results in distinct chemical properties and reactivity for this compound .
Properties
CAS No. |
50819-69-7 |
|---|---|
Molecular Formula |
C₁₈H₃₂O₁₇ |
Molecular Weight |
520.44 |
Synonyms |
O-β-D-Glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-Gluconic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-[4-Amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]propan-1-one](/img/structure/B1145320.png)

![2-Amino-4-methoxy-5-[3-(4-morpholinyl)propoxy]benzoicAcid](/img/structure/B1145332.png)



